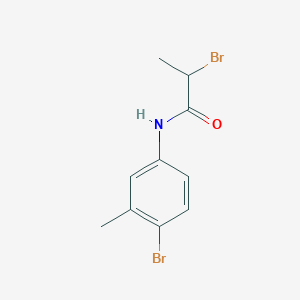

2-bromo-N-(4-bromo-3-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(4-bromo-3-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11Br2NO . It has a molecular weight of 321.01 . This compound is solid in physical form .

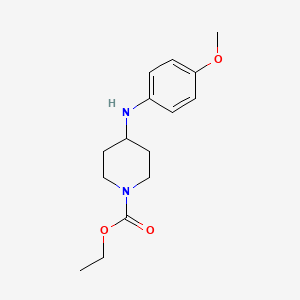

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-bromo-3-methylphenyl)propanamide” consists of a propanamide backbone with bromine and a 3-methylphenyl group attached . The presence of two bromine atoms makes this compound a dibromide .Physical And Chemical Properties Analysis

This compound has a melting point of 166-167 °C and a predicted boiling point of 397.3±37.0 °C . It has a predicted density of 1.734±0.06 g/cm3 at 20 °C and 760 Torr . The pKa is predicted to be 11.78±0.70 .Aplicaciones Científicas De Investigación

Fumigation and Pest Control

Methyl bromide and related compounds have been widely used as fumigants for stored-product and quarantine purposes due to their broad-spectrum activity against insects, nematodes, and plant-pathogenic microbes. However, due to its ozone-depleting properties, methyl bromide is being phased out, and research is focused on finding alternatives for pre-plant and post-harvest pest and pathogen control. This situation highlights the significance of exploring new brominated compounds for potential applications in pest control and agricultural practices (Fields & White, 2002) (Schneider et al., 2003) (Zasada et al., 2010).

Organic Synthesis and Polymerization

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized for its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. This suggests that brominated propanamides can be integral in initiating polymerizations, indicating potential applications in material science and organic synthesis (Kulai & Mallet-Ladeira, 2016).

Chemistry and Pharmacology

Brominated propanamides demonstrate varied reactivity and can lead to different products based on the deprotonation site. This characteristic is crucial in synthesizing molecules with significant biological activities, such as β-lactams and acrylanilides, showcasing the potential of brominated compounds in medicinal chemistry and drug design (Pandolfi et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-bromo-N-(4-bromo-3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWRABRCIZOJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-bromo-3-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)

![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)